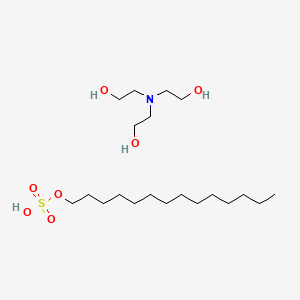
Triethanolamine tetradecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine tetradecyl sulfate is a chemical compound that belongs to the class of surfactants. It is commonly used in various industrial and consumer products due to its ability to lower the surface tension of liquids, making it an effective emulsifier and foaming agent. This compound is particularly valued in the formulation of personal care products, detergents, and cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethanolamine tetradecyl sulfate is synthesized through the reaction of triethanolamine with tetradecyl sulfate. The process typically involves the esterification of triethanolamine with sulfuric acid, followed by the addition of tetradecyl alcohol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps, such as distillation and filtration, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Triethanolamine tetradecyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are frequently employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Triethanolamine tetradecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Utilized in pharmaceutical formulations as an emulsifier and stabilizer.
Industry: Widely used in the production of personal care products, detergents, and cleaning agents due to its excellent foaming and emulsifying properties.
Mechanism of Action
The mechanism of action of triethanolamine tetradecyl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify oils and other hydrophobic substances, making them soluble in water. The compound interacts with the lipid bilayers of cell membranes, enhancing the permeability and facilitating the delivery of active ingredients in pharmaceutical and cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar emulsifying and foaming properties.
Sodium tetradecyl sulfate: Similar in structure but differs in the cationic part, affecting its solubility and application.
Triethanolamine dodecyl sulfate: A shorter-chain analog with slightly different physical and chemical properties.
Uniqueness
Triethanolamine tetradecyl sulfate is unique due to its specific combination of triethanolamine and tetradecyl sulfate, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and foaming, such as in personal care products and detergents.
Properties
CAS No. |
4492-78-8 |
|---|---|
Molecular Formula |
C14H30O4S.C6H15NO3 C20H45NO7S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H,15,16,17);8-10H,1-6H2 |
InChI Key |
BBECRFZLZMRJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Related CAS |
4492-78-8 65121-89-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


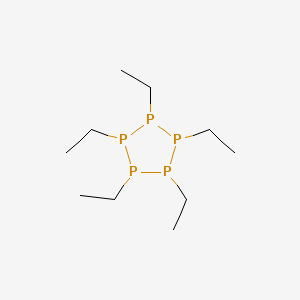
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
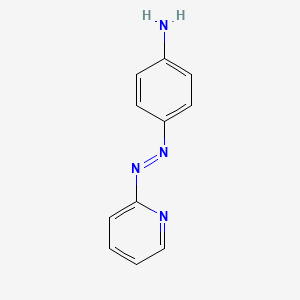
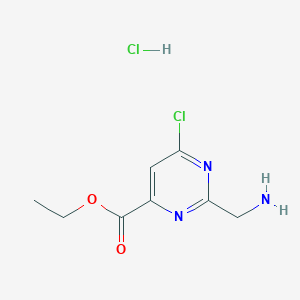
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)

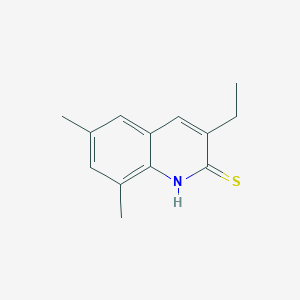
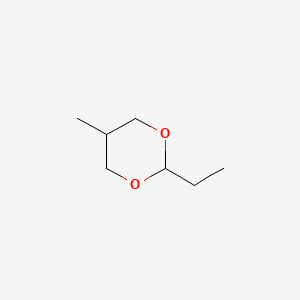

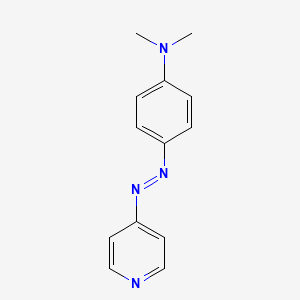
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
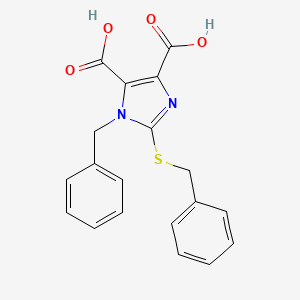
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
